3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine
Description
Significance of Bridged Polycyclic Systems in Organic Synthesis
Bridged polycyclic systems, characterized by the presence of two or more rings sharing non-adjacent carbon atoms, are of paramount importance in organic synthesis. Their rigid, three-dimensional frameworks offer a level of conformational constraint not found in simpler, planar molecules. This structural rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. Furthermore, the introduction of a bridged scaffold can significantly alter the physicochemical properties of a molecule, influencing factors such as solubility, metabolic stability, and bioavailability. The synthesis of these complex architectures often requires sophisticated and elegant strategies, pushing the boundaries of known chemical transformations and inspiring the development of novel synthetic methodologies.
Overview ofresearchgate.netrsc.orgOxazine Chemistry
The researchgate.netrsc.orgoxazine (B8389632) core is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom in a 1,4-relationship. This motif is a key structural component in a multitude of biologically active compounds. The presence of both a nitrogen and an oxygen atom imparts unique electronic and hydrogen-bonding properties to the ring system, making it a versatile building block in medicinal chemistry. The synthesis of researchgate.netrsc.orgoxazines can be achieved through various routes, including cycloaddition reactions and intramolecular cyclizations. nih.gov The reactivity of the researchgate.netrsc.orgoxazine ring is influenced by its substituents and the degree of saturation, allowing for a wide range of chemical transformations to further functionalize the core structure.
Historical Context of Pyrrolo-Fused Heterocycles
Pyrrole (B145914), a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in the chemistry of life, most notably as a component of the porphyrin ring in heme and chlorophyll. The fusion of a pyrrole ring with other heterocyclic systems gives rise to a vast and diverse family of compounds with a wide spectrum of biological activities. Historically, the synthesis of pyrrolo-fused heterocycles has been a rich area of investigation, with numerous named reactions and synthetic strategies developed to access these important scaffolds. The electronic properties of the pyrrole ring, particularly its electron-rich nature, play a crucial role in the methods used for its annulation with other rings. Research into pyrrolo-fused systems continues to be a vibrant field, driven by the quest for new therapeutic agents and functional materials. nih.gov
The Unique Structural Challenge of 3,7-Methano-1H-pyrrolo[2,1-c]researchgate.netrsc.orgoxazine
The structure of 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazine presents a formidable synthetic challenge due to the confluence of several complex structural features. The fusion of the pyrrole and researchgate.netrsc.orgoxazine rings creates a bicyclic core, which is then further constrained by the introduction of a methano bridge between the 3rd and 7th positions. This bridge introduces significant ring strain and imposes a rigid, cage-like geometry on the molecule.
The synthesis of such a constrained system requires precise control over stereochemistry and regioselectivity. Potential synthetic strategies would likely involve either the formation of the pyrrolo[2,1-c] researchgate.netrsc.orgoxazine core followed by a challenging intramolecular bridging reaction, or the construction of a bridged precursor onto which the heterocyclic rings are subsequently annulated. Intramolecular cycloaddition reactions, such as a Diels-Alder or a 1,3-dipolar cycloaddition, could be envisioned as key steps in forming the bridged framework. However, the specific substitution patterns required to facilitate such transformations on the pyrrolo-oxazine scaffold are not well-established.
The inherent strain in the 3,7-methano bridge would also influence the reactivity of the entire molecule. Reactions that might proceed readily on a non-bridged pyrrolo-oxazine could be significantly hindered or follow alternative pathways in this constrained system.
Research Gaps and Motivations in Synthetic Approaches to 3,7-Methano-1H-pyrrolo[2,1-c]researchgate.netrsc.orgoxazine
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazine. While the synthesis of various substituted pyrrolo[2,1-c] researchgate.netrsc.orgoxazines has been reported, there is a notable absence of studies detailing the synthesis or characterization of this particular methano-bridged derivative. researchgate.netnih.gov
This lack of information presents both a challenge and an opportunity for the synthetic organic chemistry community. The motivation to pursue the synthesis of this molecule is multifold. From a fundamental perspective, developing a successful synthetic route would represent a significant achievement in the construction of complex, strained heterocyclic systems. It would provide valuable insights into the reactivity of pyrrolo-oxazine precursors under conditions required for bridge formation and would likely necessitate the development of novel synthetic methodologies.
From a medicinal chemistry standpoint, the rigid, three-dimensional structure of 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazine makes it an intriguing scaffold for biological screening. The constrained conformation could lead to high-affinity and selective interactions with specific protein targets. The development of a synthetic route would enable the production of this and related bridged analogues for evaluation in various biological assays.
Future research in this area should focus on the design and execution of synthetic strategies capable of constructing the challenging methano-bridge. This could involve the exploration of advanced intramolecular cyclization techniques, including those mediated by transition metals or promoted by light. Furthermore, computational studies could play a vital role in predicting the stability and reactivity of potential synthetic intermediates, thereby guiding the experimental efforts. The successful synthesis and characterization of 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netrsc.orgoxazine would undoubtedly be a valuable contribution to the field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
504411-02-3 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-oxa-8-azatricyclo[4.3.1.03,8]deca-1(9),2,6-triene |
InChI |
InChI=1S/C8H7NO/c1-6-2-8-4-9(3-6)7(1)5-10-8/h1,3-4H,2,5H2 |
InChI Key |
KJWNTHLYHFETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN3C=C1OCC3=C2 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 3,7 Methano 1h Pyrrolo 2,1 C 1 2 Oxazine
Identification of Key Bonds for Disconnection
The identification of strategic bonds for disconnection is a critical first step in the retrosynthetic analysis of bridged polycyclic systems. scribd.comnih.gov The disconnection of bonds within the most highly bridged ring often leads to the greatest reduction in molecular complexity. nih.gov For 3,7-Methano-1H-pyrrolo[2,1-c] nih.govscribd.comoxazine (B8389632), several bonds are candidates for strategic disconnection. Bonds to heteroatoms, such as C-O and C-N, are often considered strategic as they can be formed through a variety of robust synthetic methods. nih.govbham.ac.uk
Key bonds for disconnection in the target molecule include those of the methano bridge and the bonds forming the oxazine ring. Disconnecting these bonds simplifies the rigid, tricyclic system into more manageable bicyclic or monocyclic precursors.
Interactive Table 1: Strategic Bond Disconnections
| Disconnection Bond | Bond Type | Rationale for Disconnection | Resulting Precursor Type |
| C9-O1 | C-O Ether | Simplifies the oxazine ring; C-O bonds are readily formed. | Substituted Pyrrolidine (B122466) |
| C4-N5 | C-N Amine | Breaks the fused pyrrole-oxazine ring system. | N-substituted Pyrrole (B145914) |
| C3-C10 / C7-C10 | C-C Alkane (Bridge) | Removes the bridged structure, reducing strain and complexity. | Bicyclic Pyrrolo[2,1-c] nih.govscribd.comoxazine |
| C3-C4 and C9-N8a | Two-Bond (Oxazine) | Corresponds to a potential cycloaddition reaction. | Pyrrole-based synthon and a C2 synthon |
Fragment-Based Retrosynthetic Strategies
Fragment-based strategies involve disconnecting the target molecule into key building blocks or synthons. amazonaws.com This approach for 3,7-Methano-1H-pyrrolo[2,1-c] nih.govscribd.comoxazine focuses on cleaving the oxazine ring to separate the pyrrole core from the components that form the six-membered ring.
A primary disconnection is the C9-O1 ether linkage. This retrosynthetic step transforms the target into a bicyclic pyrrolidine derivative with hydroxyl and amino functionalities. This precursor could be cyclized in the forward direction via an intramolecular etherification reaction.
Another two-bond disconnection across the C9-O1 and C4-N5 bonds simplifies the molecule into a substituted pyrrole precursor and a two-carbon electrophile. The forward synthesis would involve the alkylation of the pyrrole nitrogen followed by an intramolecular cyclization.
Cycloaddition-Based Retrosynthesis
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, often forming multiple bonds in a single, stereocontrolled step. nih.gov For the pyrrolo[2,1-c] nih.govscribd.comoxazine core, a hetero-Diels-Alder reaction represents a highly convergent retrosynthetic strategy. nih.gov
This approach envisions the oxazine ring being formed from a [4+2] cycloaddition. One potential pathway involves the reaction of a pyrrole-based diene with a suitable dienophile. Alternatively, and more commonly for this class of heterocycle, an inverse-electron-demand Diels-Alder reaction could be employed. A key transformation analogous to this involves the [3+3]-annulation of cyclic nitronates, which can lead to related oxazine-containing bicyclic systems. mdpi.com The synthesis of hexahydro-2H-pyrrolo[1,2-b] nih.govnih.govoxazine derivatives through cycloaddition highlights the feasibility of this approach for similar skeletons. acs.org
A plausible retrosynthetic disconnection based on a cycloaddition would break the oxazine ring into a 1,3-dipolar pyrrole-based synthon and a dipolarophile, which would assemble the fused ring system in the forward synthesis.
Cascade and Domino Reaction Pathways in Retrosynthesis
Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple bonds in a single synthetic operation from a carefully designed acyclic or monocyclic precursor. rsc.org This strategy is highly efficient for building molecular complexity. acs.org For the synthesis of 3,7-Methano-1H-pyrrolo[2,1-c] nih.govscribd.comoxazine, a cascade approach could construct the bridged and fused ring system in a highly convergent manner.
A potential retrosynthetic disconnection reveals a linear precursor containing a pyrrole nucleus with a side chain bearing appropriate functional groups. In the forward direction, this precursor could be triggered to undergo a sequence of intramolecular reactions. For example, a cascade sequence might involve an intramolecular Michael addition to form one of the rings, followed by a cyclization/condensation to close the second ring. The synthesis of various polycyclic pyrroles has been achieved through such cascade processes. nih.govresearchgate.net The synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c] nih.govscribd.comoxazine-3,9-diones via a radical-mediated cascade spiro-cyclization/Michael addition provides a precedent for complex transformations leading to this ring system. nih.gov
Evaluation of Synthetic Feasibility and Precedent for Pyrrolo[2,1-c]nih.govscribd.comoxazine Construction
The synthetic feasibility of any proposed route depends on the reliability of the key chemical transformations and the availability of the required starting materials. While there is no specific literature on the synthesis of 3,7-Methano-1H-pyrrolo[2,1-c] nih.govscribd.comoxazine, precedents for the construction of the core pyrrolo[2,1-c] nih.govscribd.comoxazine ring system exist. For instance, the synthesis of pyrrolo[2,1-c] nih.govscribd.comoxazine-1,6,7-triones has been reported, demonstrating that the formation of this fused heterocycle is achievable. researchgate.net
The primary challenge in synthesizing the target molecule lies in the construction of the methano bridge. The synthesis of bridged lactams and other related heterocycles is known to be challenging due to the inherent strain in such systems. nih.gov Any successful synthesis would need to carefully control the stereochemistry at the bridgehead carbons.
Interactive Table 2: Comparison of Retrosynthetic Strategies
| Strategy | Advantages | Disadvantages | Precedent/Analogy |
| Fragment-Based | Logical, stepwise approach; utilizes well-known reactions (e.g., etherification, amination). | May require multiple steps and protection/deprotection sequences. | General principles of heterocyclic synthesis. beilstein-journals.org |
| Cycloaddition | High convergence; excellent stereochemical control. | Requires specifically functionalized and potentially unstable precursors (e.g., dienes, dipoles). | Synthesis of related pyrrolo-oxazine systems. mdpi.comacs.org |
| Cascade Reaction | High step and atom economy; rapid construction of complexity. | Requires a highly optimized precursor; reaction conditions can be sensitive. | Cascade synthesis of polycyclic pyrroles and related heterocycles. rsc.orgnih.gov |
Mechanistic Investigations of Key Transformations Leading to 3,7 Methano 1h Pyrrolo 2,1 C 1 2 Oxazine
Advanced Structural Elucidation and Stereochemical Assignment of 3,7 Methano 1h Pyrrolo 2,1 C 1 2 Oxazine Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
High-resolution NMR spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of organic molecules in solution. researchgate.netsemanticscholar.org For complex structures like 3,7-Methano-1H-pyrrolo[2,1-c] rsc.orgrsc.orgoxazine (B8389632) analogues, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable. ipb.pt
The relative configuration of substituents and stereocenters within the rigid methano-bridged framework is primarily established through the nuclear Overhauser effect (NOE), which detects protons that are close in space (< 5 Å). ucl.ac.uk One-dimensional NOE difference spectroscopy provides a highly sensitive method for this purpose. umass.edutaylorandfrancis.com In this experiment, selective irradiation of a specific proton resonance will lead to an enhancement of signals from spatially proximate protons. taylorandfrancis.com For instance, irradiation of a proton at the bridgehead position could reveal NOEs to protons on either the "top" or "bottom" face of the molecule, thereby establishing their relative stereochemical relationship.
To apply NOE effectively, the unambiguous assignment of proton signals is a prerequisite. This is achieved using a combination of 2D NMR experiments:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). It reveals the spin-spin coupling networks within the molecule, allowing for the tracing of proton connectivity throughout the carbon skeleton.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached. It provides a definitive link between the ¹H and ¹³C NMR spectra, enabling the assignment of carbon resonances based on their attached, and already assigned, protons.
Table 1: Illustrative COSY and HMQC/HSQC Correlations for a Hypothetical Substituted 3,7-Methano-1H-pyrrolo[2,1-c] rsc.orgrsc.orgoxazine Analogue
| Proton (¹H) Signal | COSY Cross-Peaks with: | HMQC/HSQC Cross-Peak with (¹³C Signal) |
| H-1 | H-8a, H-2 | C-1 |
| H-3 | H-4a, H-4 | C-3 |
| H-6 | H-5, H-7 | C-6 |
| H-7 (bridge) | H-6, H-8 | C-7 |
| H-8 | H-7, H-8a | C-8 |
For highly complex analogues or where spectral overlap is severe, more advanced NMR techniques are employed to achieve full spectral assignment. researchgate.net
TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but extends the correlation to all protons within a given spin system, even if they are not directly coupled. ipb.pt This is particularly useful for identifying all protons belonging to a specific structural fragment, such as a substituent chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is a powerful tool for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons that are not visible in HMQC/HSQC spectra. For bridged systems, long-range couplings (W-couplings) can sometimes be observed, providing further structural constraints. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment provides all the NOE correlations within the molecule in a single spectrum, mapping out a comprehensive network of spatial proximities. libretexts.org It is often used in place of multiple 1D NOE experiments for more complex molecules.
3D NMR Techniques: In cases of extreme spectral complexity, 3D NMR experiments like HNCA or HNCACB (typically used for proteins but adaptable for complex small molecules) can be used to resolve overlapping signals by spreading them across three frequency dimensions.
Table 2: Application of Advanced NMR Techniques for Structural Elucidation
| Technique | Information Provided | Application for Bridged Pyrrolo-oxazines |
| HMBC | ¹H-¹³C correlations over 2-3 bonds | Connects different fragments, assigns quaternary carbons, confirms ring fusion. researchgate.net |
| TOCSY | Correlations among all protons in a spin system | Identifies complete proton networks in substituent groups. ipb.pt |
| NOESY/ROESY | Through-space ¹H-¹H correlations | Provides a comprehensive map of spatial relationships to define overall 3D structure and relative stereochemistry. libretexts.org |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
While NMR spectroscopy provides invaluable information about the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the complete three-dimensional structure of a molecule in the solid state. thepharmajournal.com This technique is capable of establishing not only the connectivity and relative stereochemistry but also the absolute configuration of a chiral molecule.
For analogues of 3,7-Methano-1H-pyrrolo[2,1-c] rsc.orgrsc.orgoxazine, X-ray analysis provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the rigid bicyclic system. nih.govnih.gov For example, crystallographic studies on related compounds like 3-methyl-1H-pyrrolo[2,1-c] rsc.orgrsc.orgoxazin-1-one and 3-phenyl-1H-pyrrolo[2,1-c] rsc.orgrsc.orgoxazin-1-one have shown that the pyrrolo-oxazine ring system is essentially planar. nih.govresearchgate.netresearchgate.net
The absolute configuration can be determined through the anomalous dispersion of X-rays by the atoms in the crystal, particularly if a heavier atom is present. rsc.org The resulting data, often expressed as the Flack parameter, can distinguish between a molecule and its non-superimposable mirror image (enantiomer).
Table 3: Crystallographic Data for 3-Methyl-1H-pyrrolo[2,1-c] rsc.orgrsc.orgoxazin-1-one, an Analogue Structure. nih.govresearchgate.net
| Parameter | Value |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.915 (4) |
| b (Å) | 15.502 (8) |
| c (Å) | 7.024 (4) |
| β (°) | 112.866 (8) |
| Volume (ų) | 693.8 (6) |
| Key Structural Feature | Non-hydrogen atoms are essentially coplanar (r.m.s. deviation = 0.019 Å). |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral sample with left- and right-circularly polarized light. saschirality.org Electronic Circular Dichroism (ECD) is a powerful method used to investigate the stereochemistry of chiral molecules in solution. units.it It is particularly valuable for confirming the absolute configuration assigned by other methods or for assigning it when suitable crystals for X-ray analysis cannot be obtained. nih.gov
An ECD spectrum plots the difference in absorption of left- and right-circularly polarized light (Δε) versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are a unique fingerprint of a specific enantiomer. nih.gov The modern application of ECD involves a comparison between the experimentally measured spectrum and a theoretically predicted spectrum generated using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov By calculating the theoretical ECD spectrum for a known absolute configuration (e.g., the R-enantiomer), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in Complex Structures
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present within a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), energy is absorbed at frequencies corresponding to these vibrations.
For complex structures like the 3,7-Methano-1H-pyrrolo[2,1-c] rsc.orgrsc.orgoxazine analogues, FT-IR and Raman spectra provide a characteristic fingerprint. researchgate.net They can confirm the presence of key structural motifs, such as C=O (carbonyl) groups in oxidized analogues, C-O-C (ether) linkages of the oxazine ring, aromatic C-H bonds of the pyrrole (B145914) ring, and aliphatic C-H bonds of the methano bridge. nih.govmdpi.com
Table 4: Characteristic FT-IR Absorption Frequencies for Substituted Benzo[b]pyrrolo[2,1-c] rsc.orgrsc.orgoxazine-3,9-dione Analogues. nih.gov
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
| C-H (aliphatic) | Stretch | 2917 - 2970 |
| C=O (ketone/amide) | Stretch | 1683 - 1691 |
| C=C (aromatic) | Stretch | ~1600 |
| C-O-C (ether) | Stretch | 1044 - 1105 |
| C-N | Stretch | 1273 - 1283 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can measure molecular masses with extremely high precision (typically to within 5 ppm). This allows for the unambiguous determination of a molecule's elemental composition, serving as a crucial confirmation of its molecular formula. nih.gov
Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org Under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the parent molecular ion breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are often predictable based on the structure of the molecule, with cleavage occurring at weaker bonds or leading to the formation of stable ions or neutral molecules. libretexts.org For the 3,7-Methano-1H-pyrrolo[2,1-c] rsc.orgrsc.orgoxazine core, plausible fragmentation pathways could include:
Cleavage of the methano bridge.
A retro-Diels-Alder reaction, breaking the bicyclic system.
Loss of substituents.
Ring-opening of the oxazine or pyrrole moieties.
Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.
Table 5: High-Resolution Mass Spectrometry (HRMS) Data for Selected Benzo[b]pyrrolo[2,1-c] rsc.orgrsc.orgoxazine-3,9-dione Analogues. nih.gov
| Compound Analogue | Ion Type | Calculated m/z | Found m/z |
| 1-Phenyl-2-(p-tolylthio)-...-dione | [M+H]⁺ | 426.1140 | 426.1137 |
| 1-(p-Tolyl)-2-(p-tolylthio)-...-dione | [M+H]⁺ | 440.1296 | 440.1290 |
| 1-(Thiophen-2-yl)-2-(p-tolylthio)-...-dione | [M+H]⁺ | 432.0704 | 432.0697 |
| 1-Methyl-2-(p-tolylthio)-...-dione | [M+H]⁺ | 364.0983 | 364.0984 |
Computational and Theoretical Studies of 3,7 Methano 1h Pyrrolo 2,1 C 1 2 Oxazine
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the ground-state molecular geometry and electronic structure of a molecule. For 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netmdpi.comoxazine (B8389632), DFT methods such as B3LYP with a basis set like 6-31G(d,p) would be employed to perform a full geometry optimization. researchgate.netinpressco.com This process systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy, corresponding to the most stable three-dimensional structure.
The optimization would yield precise data on bond lengths, bond angles, and dihedral angles, defining the rigid, methano-bridged framework. The inherent strain and unique stereochemistry of this bicyclic system would be quantitatively described by these parameters.
Illustrative Optimized Geometric Parameters:
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths (Å) | C1-O1 | 1.375 |
| O1-C2 | 1.430 | |
| C2-N1 | 1.465 | |
| N1-C3 | 1.380 | |
| C3-C4 | 1.395 | |
| C4-C5 | 1.420 | |
| C5-N1 | 1.370 | |
| C5-C6 (methano) | 1.535 | |
| C3-C6 (methano) | 1.540 | |
| Bond Angles (°) | C1-O1-C2 | 110.5 |
| O1-C2-N1 | 109.8 | |
| C2-N1-C5 | 112.3 | |
| N1-C3-C6 | 108.7 | |
| C3-C6-C5 | 95.2 | |
| Dihedral Angles (°) | O1-C2-N1-C5 | -15.8 |
| C4-C5-C6-C3 | 75.1 |
Note: The data in this table is hypothetical and serves as an example of results from a DFT/B3LYP/6-31G(d,p) calculation.
Furthermore, these calculations would provide a detailed picture of the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO may be distributed across the broader heterocyclic system.
Conformational Analysis and Energy Landscapes of Bridged Systems
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. While the methano bridge in 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netmdpi.comoxazine imparts significant rigidity, some degree of flexibility may still exist, particularly if substituents were present. Computational methods can be used to explore the potential energy surface (PES) of the molecule. wikipedia.orgresearchgate.net
By systematically rotating specific bonds (where possible without breaking the bridged structure) and calculating the corresponding energy, a conformational energy landscape can be constructed. This landscape reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For a rigid system like this, the analysis would likely confirm a single, dominant low-energy conformation, but could also identify minor puckering or twisting modes of the rings.
Illustrative Relative Conformational Energies:
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Global Minimum (Chair-like oxazine) | 0.00 |
| 2 | Twist-Boat Conformer | +5.8 |
| 3 | Transition State 1-2 | +8.2 |
Note: The data in this table is hypothetical and illustrates the kind of information obtained from a conformational analysis.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netmdpi.comoxazine, a theoretical NMR spectrum can be generated. These predicted ¹H and ¹³C chemical shifts can then be compared to experimental data. A strong correlation between the predicted and measured values provides powerful evidence for the correct structural assignment. researchgate.net Such predictions are particularly valuable for complex, rigid molecules with overlapping signals in their experimental spectra.
Illustrative Predicted vs. Experimental NMR Chemical Shifts:
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-H | 7.15 | 120.4 |
| C2-H₂ | 4.10 | 68.2 |
| C3-H | 6.80 | 118.5 |
| C4-H | 6.10 | 108.9 |
| C6-H (bridgehead) | 3.55 | 45.6 |
| C7-H₂ (methano) | 1.95 | 35.1 |
Note: The data in this table is hypothetical. Predicted values are typically scaled to match experimental data for a set of known compounds.
In addition to NMR data, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) absorption bands. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., C-H stretch, ring deformation), aiding in the assignment of the experimental IR spectrum.
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry can be used to model the entire course of a chemical reaction, providing insights into its mechanism and feasibility. For a molecule like 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netmdpi.comoxazine, one might model its synthesis, for instance, via an intramolecular cyclization reaction.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the molecule, resulting in a trajectory that describes how the positions and velocities of the atoms evolve.
For 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netmdpi.comoxazine, an MD simulation would reveal the nature and extent of its atomic fluctuations around the equilibrium geometry. Key metrics derived from the simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from their initial positions over time. A stable RMSD plot indicates that the molecule has reached equilibrium and is not undergoing large conformational changes. github.io
Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual atoms or residues. For this rigid molecule, the atoms of the core bicyclic structure would be expected to have low RMSF values, while any side chains would show greater flexibility. researchgate.netmdpi.com
Illustrative Molecular Dynamics Simulation Parameters and Results:
| Parameter | Value |
| Force Field | AMBER |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Solvent | Water (explicit) |
| Result | |
| Average Backbone RMSD | 0.8 Å |
| Max RMSF (Pyrrole Ring) | 0.5 Å |
| Max RMSF (Oxazine Ring) | 0.6 Å |
| Max RMSF (Methano Bridge) | 0.4 Å |
Note: The data in this table is hypothetical and represents typical results for a rigid small molecule simulation.
Ligand-Scaffold Interactions: Computational Analysis of Binding Modes
The rigid, three-dimensional structure of 3,7-Methano-1H-pyrrolo[2,1-c] researchgate.netmdpi.comoxazine makes it an interesting scaffold for the design of ligands that could bind to biological targets like enzymes or receptors. Computational methods, primarily molecular docking, are used to predict how a small molecule (ligand) might bind to this scaffold. nih.gov
In a hypothetical scenario, if this scaffold were part of a larger molecule designed to bind a protein, docking simulations would be used to place various candidate ligands into the binding site. nih.govdergipark.org.tr A scoring function then estimates the binding affinity for each potential binding pose. This analysis helps to identify the most likely binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. This information is invaluable for understanding structural recognition and for rationally designing more potent and selective molecules.
Illustrative Ligand-Scaffold Interaction Analysis:
| Interacting Residue (Scaffold) | Interaction Type | Ligand Functional Group |
| Pyrrole N-H | Hydrogen Bond Donor | Carbonyl Oxygen |
| Oxazine Oxygen | Hydrogen Bond Acceptor | Amine N-H |
| Methano Bridge C-H | Hydrophobic Interaction | Phenyl Ring |
| Pyrrole Ring Face | π-π Stacking | Aromatic Ring |
Note: This table is hypothetical and illustrates the types of interactions that would be identified in a computational binding analysis.
Chemical Transformations and Derivatization of the 3,7 Methano 1h Pyrrolo 2,1 C 1 2 Oxazine Scaffold
Regioselective Functionalization of the Core Structure
The regioselective functionalization of bridged heterocyclic systems is a significant challenge in synthetic organic chemistry. The inherent strain and specific spatial arrangement of atoms in scaffolds like 3,7-methano-1H-pyrrolo[2,1-c] drpress.orgwikipedia.orgoxazine (B8389632) dictate the accessibility and reactivity of different positions.
Key Research Findings:
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. rsc.org For bridged nitrogen heterocycles, catalysts based on palladium, rhodium, and ruthenium have been employed to introduce new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. rsc.org The directing-group-assisted C-H activation strategy is particularly relevant, where a functional group on the scaffold directs the metal catalyst to a specific C-H bond.
Electrophilic Aromatic Substitution: In cases where the pyrrole (B145914) ring of the scaffold is aromatic or can be aromatized, electrophilic substitution reactions would be expected to occur at positions with the highest electron density, typically the α- and β-positions of the pyrrole nucleus. The presence of the bridged oxazine ring would influence the electron distribution and steric accessibility, thus controlling the regioselectivity of the substitution.
Functionalization of the Bridged System: The methano bridge and the oxazine ring present unique sites for functionalization. Radical-based reactions or reactions involving high-energy intermediates might be necessary to functionalize these less reactive positions.
Table 1: Potential Regioselective Functionalization Strategies
| Reaction Type | Reagents/Catalysts | Potential Functionalized Positions |
| C-H Arylation | Pd(OAc)₂, PPh₃, Base | Pyrrole ring carbons |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Pyrrole ring carbons |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Pyrrole ring carbons |
| Radical Halogenation | NBS, AIBN | Methano bridge |
Synthesis of Analogues and Derivatives through Peripheral Modification
The synthesis of analogues and derivatives of complex heterocyclic scaffolds is crucial for exploring their structure-activity relationships (SAR) in medicinal chemistry. Peripheral modifications involve the introduction or alteration of substituents on the core structure without changing the fundamental ring system.
Key Research Findings:
Modification of Existing Functional Groups: If the core scaffold is synthesized with existing functional groups (e.g., esters, ketones, halides), these can serve as handles for a wide range of chemical transformations. For instance, a ketone can be reduced to an alcohol, converted to an amine via reductive amination, or subjected to olefination reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are invaluable for introducing diverse aryl, heteroaryl, and alkyl groups onto a halogenated or triflated scaffold.
Click Chemistry: For the introduction of more complex moieties, "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed if an azide (B81097) or alkyne functionality is present on the periphery of the molecule.
Ring Expansion and Ring Contraction Reactions of Related Pyrrolo-Oxazines
Ring expansion and contraction reactions are powerful synthetic tools for accessing novel heterocyclic systems from readily available precursors. While specific examples for the 3,7-methano-1H-pyrrolo[2,1-c] drpress.orgwikipedia.orgoxazine scaffold are not documented, principles from related systems can be applied.
Key Research Findings:
Rearrangement Reactions: Certain bridged systems can undergo skeletal rearrangements upon treatment with acids, bases, or under thermal conditions, leading to ring expansion or contraction. For example, the Demjanov and Tiffeneau-Demjanov rearrangements can be used to expand rings via the diazotization of an exocyclic amine.
Beckmann and Schmidt Rearrangements: Ketones within the ring system can be converted to lactams through Beckmann (using hydroxylamine) or Schmidt (using hydrazoic acid) rearrangements, effectively leading to ring expansion by incorporating a nitrogen atom.
Photochemical and Thermal Rearrangements: Photochemical [2+2] cycloadditions followed by thermal retro-cycloadditions can be a strategy for ring manipulation.
Exploration of Reactivity Patterns of the Bridged Oxazine Moiety
The bridged oxazine moiety is a key feature of the 3,7-methano-1H-pyrrolo[2,1-c] drpress.orgwikipedia.orgoxazine scaffold, and its reactivity is expected to be influenced by ring strain and the presence of the nitrogen and oxygen heteroatoms.
Key Research Findings:
Ring-Opening Reactions: The ether linkage in the oxazine ring could be susceptible to cleavage under strong acidic conditions or by nucleophilic attack, particularly if there is a nearby activating group. This could provide a route to functionalized pyrrolidine (B122466) derivatives.
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or sodium in liquid ammonia (B1221849) could potentially cleave the C-O bond of the oxazine ring.
Reactivity of the Aminal Acetal Moiety: The N-C-O linkage in the oxazine ring forms an aminal acetal-like structure. These moieties can exhibit unique reactivity, including hydrolysis under acidic conditions or serving as precursors to N-acyliminium ions, which are powerful electrophiles for intramolecular cyclization reactions. The synthesis of strychnine, for example, involves intricate cyclizations of complex intermediates. drpress.orgwikipedia.org
Stereochemical Inversion and Epimerization Studies
The stereochemistry of the 3,7-methano-1H-pyrrolo[2,1-c] drpress.orgwikipedia.orgoxazine scaffold is complex, with multiple stereocenters. The ability to control and modify the stereochemistry is essential for understanding its biological activity.
Key Research Findings:
Epimerization at α-Carbonyl Centers: If a carbonyl group is present adjacent to a stereocenter, epimerization (inversion of stereochemistry) can often be achieved by treatment with acid or base through the formation of an enol or enolate intermediate.
Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) is a classic method for inverting the stereochemistry of a secondary alcohol.
SN2 Reactions: Nucleophilic substitution at a stereocenter bearing a good leaving group (e.g., a tosylate or mesylate) will proceed with inversion of configuration, provided the reaction follows an SN2 mechanism. The rigid bridged structure might, however, hinder the backside attack required for an SN2 reaction, potentially leading to other reaction pathways.
Concluding Remarks and Future Directions in 3,7 Methano 1h Pyrrolo 2,1 C 1 2 Oxazine Chemistry
Summary of Synthetic Achievements and Methodological Advances
The synthesis of the parent pyrrolo[2,1-c] acs.orgnih.govoxazine (B8389632) core has been achieved through various methodologies. One notable approach involves the reaction of 3-methylenemorpholin-2-ones with oxalyl chloride to yield pyrrolo[2,1-c] acs.orgnih.govoxazine-1,6,7-triones. researchgate.net Additionally, a one-pot, transition-metal-free synthesis of substituted pyrrolo-1,4-oxazine ensembles has been developed using a KOH/DMSO superbasic medium, highlighting a move towards more efficient and environmentally benign synthetic protocols. researchgate.net The synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c] acs.orgnih.govoxazine-3,9-diones has also been reported through a blue light-promoted radical-mediated cascade spiro-cyclization/Michael addition of N-arylpropiolamides with thiophenols. nih.gov
While direct synthetic routes to 3,7-Methano-1H-pyrrolo[2,1-c] acs.orgnih.govoxazine are not yet established in the literature, the synthesis of other bridged heterocyclic systems offers valuable insights. For instance, novel tricyclic bridged heterocyclic systems have been prepared from sequential 1,4- and 1,2-addition reactions of allyl and 3-substituted allylsilanes to indolizidine and quinolizidine (B1214090) α,β-unsaturated N-acyliminium ions. acs.orgnih.gov These reactions, which can involve a transannular 1,5-hydride shift, provide a conceptual framework for designing intramolecular cyclization strategies to construct the methano bridge in the target molecule.
Unresolved Synthetic Challenges for Bridged Pyrrolo[2,1-c]acs.orgnih.govoxazines
The construction of the 3,7-methano bridge onto the pyrrolo[2,1-c] acs.orgnih.govoxazine scaffold presents significant synthetic hurdles. Key challenges include:
Stereocontrol: The formation of the bridged system introduces rigid, three-dimensional structures with multiple stereocenters. Achieving high levels of stereoselectivity during the bridge-forming reaction is a primary challenge that will require careful selection of chiral catalysts, substrates, or auxiliaries.
Ring Strain: The introduction of the methano bridge can induce significant ring strain, making the final cyclization step thermodynamically and kinetically challenging. rsc.org Overcoming this may necessitate high-energy intermediates or reaction conditions.
Functional Group Compatibility: The development of a robust synthetic route requires tolerance of various functional groups on the pyrrolo[2,1-c] acs.orgnih.govoxazine core, which can be challenging under the conditions required for bridge formation.
The synthesis of constrained heterocyclic analogs of other complex molecules has been achieved using methods like domino Heck-Suzuki-Miyaura coupling reactions, suggesting that advanced catalytic methods may be necessary to tackle these challenges. nih.gov
Opportunities for Novel Reaction Discovery
The pursuit of the 3,7-Methano-1H-pyrrolo[2,1-c] acs.orgnih.govoxazine framework could lead to the discovery of novel chemical transformations. The unique electronic and steric environment of the bridged system may enable previously unobserved reactivity. For example, intramolecular cyclization reactions involving functionalized pyrrolo[2,1-c] acs.orgnih.govoxazine precursors could be a fruitful area of investigation. The development of multicomponent reactions to assemble the core and the bridge in a single step would represent a significant advance in synthetic efficiency. mdpi.com Furthermore, exploring photochemical or electrochemical methods for the final ring closure could offer milder alternatives to traditional thermal methods, potentially overcoming issues of ring strain and functional group incompatibility.
Potential for Theoretical Insights into Complex Heterocyclic Architectures
The rigid, three-dimensional structure of 3,7-Methano-1H-pyrrolo[2,1-c] acs.orgnih.govoxazine makes it an excellent candidate for computational studies. acs.orgnih.gov Theoretical calculations can provide valuable insights into:
Conformational Analysis: Predicting the most stable conformations and understanding the energetic barriers between them.
Electronic Properties: Elucidating the impact of the bridged structure on the electronic distribution and reactivity of the heterocyclic system.
Reaction Mechanisms: Modeling potential synthetic pathways to identify the most promising routes and predict potential side products.
Such computational studies, as have been applied to other bridged and complex heterocyclic systems, can guide experimental efforts and accelerate the discovery of efficient synthetic methods. rsc.orgmdpi.com
Outlook for Further Structural Diversification of the 3,7-Methano-1H-pyrrolo[2,1-c]acs.orgnih.govoxazine Framework
Once a reliable synthetic route to the 3,7-Methano-1H-pyrrolo[2,1-c] acs.orgnih.govoxazine core is established, the potential for structural diversification is vast. The introduction of various substituents on the pyrrole (B145914) and oxazine rings could lead to a library of novel compounds with diverse properties. nih.gov These modifications could be used to fine-tune the steric and electronic characteristics of the molecule, which is a common strategy in drug discovery and materials science. nih.gov The development of late-stage functionalization techniques would be particularly valuable for rapidly accessing a wide range of analogs from a common bridged intermediate.
The exploration of this unique molecular architecture holds significant promise for advancing our understanding of complex heterocyclic systems and for the discovery of new molecules with potentially valuable applications.
Q & A
Q. What safety protocols are recommended for handling 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, chemical-resistant goggles, and face shields. Use respiratory protection if dust or aerosols are generated .
- Storage: Store in sealed containers away from sunlight, heat, and incompatible materials (e.g., strong acids/bases). Maintain ambient temperature in a ventilated area .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Decontaminate surfaces with ethanol or isopropanol .
- Emergency Procedures: In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if symptoms persist .
Q. What synthetic methodologies are documented for pyrrolo[2,1-c][1,4]oxazine derivatives?
Answer:
- Cyclization Reactions: Reflux precursors (e.g., substituted pyrazoles) with oxidizing agents like chloranil in xylene, followed by NaOH extraction and recrystallization from methanol .
- Stereochemical Control: Use chiral catalysts or resolution techniques to isolate enantiomers, as stereochemistry impacts biological activity (e.g., DNA-binding affinity) .
- Characterization: Confirm structure via H/C NMR, X-ray crystallography, and elemental analysis .
Q. Which analytical techniques are suitable for assessing purity and structural integrity?
Answer:
- Chromatography: HPLC (≥98% purity criteria) and TLC for routine purity checks .
- Spectroscopy: NMR (e.g., tetrahydro-pyrrolooxazine derivatives analyzed via H NMR in CDCl) .
- Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., CHNO, MW 310.40) .
Advanced Research Questions
Q. How can researchers address the lack of ecotoxicological data for this compound in environmental impact assessments?
Answer:
- Read-Across Methods: Extrapolate data from structurally similar compounds (e.g., pyrrolo-oxazine analogs with known ecotoxicity profiles) .
- In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools to predict biodegradation, bioaccumulation, and aquatic toxicity .
- Tiered Testing: Begin with Daphnia magna acute toxicity assays and algal growth inhibition tests, escalating to chronic studies if risks are indicated .
Q. How does stereochemistry influence the compound’s reactivity with biological targets like DNA or enzymes?
Answer:
- DNA Intercalation: Enantiomers with specific configurations (e.g., 1R,3S,5R,7R) may exhibit enhanced DNA-binding via minor groove interactions, as seen in pyrrolo-benzodiazepine antitumor agents .
- Enzyme Inhibition: Design conformationally restricted analogs (e.g., dihydroxy-tetrahydro derivatives) to mimic transition states in glycosidase or nucleoside phosphorylase inhibition .
- Structure-Activity Relationships (SAR): Compare IC values of enantiomers in enzyme assays to identify pharmacophoric motifs .
Q. How can experimental design resolve contradictions in reactivity data (e.g., stability under acidic vs. basic conditions)?
Answer:
- Controlled pH Studies: Monitor decomposition kinetics via HPLC under varying pH (1–14) at 25–80°C. Note incompatibility with strong acids/bases .
- Degradation Product Analysis: Use LC-MS to identify byproducts (e.g., quinoline derivatives from hydrolysis) and propose degradation pathways .
- Cross-Validation: Compare results with computational stability predictions (DFT calculations for bond dissociation energies) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on acute toxicity and ecotoxicity?
Answer:
- Data Gaps: Current SDSs lack acute toxicity (oral, dermal, inhalation) and ecotoxicity data, necessitating precautionary handling .
- Risk Mitigation: Assume worst-case GHS Category 4 (harmful) and implement exposure controls (e.g., fume hoods, closed systems) until empirical data are obtained .
- Collaborative Studies: Partner with toxicology labs to conduct OECD 423 (acute oral toxicity) and OECD 201 (algae growth inhibition) tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
